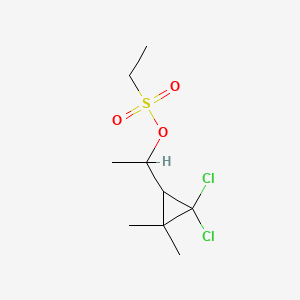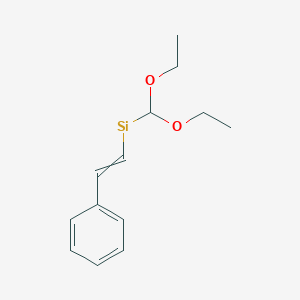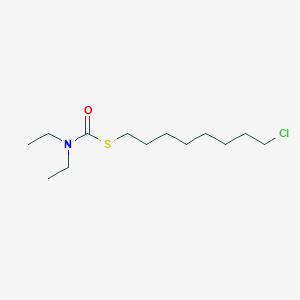
S-(8-Chlorooctyl) diethylcarbamothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(8-Chlorooctyl) diethylcarbamothioate: is a chemical compound with the molecular formula C13H26ClNOS. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a chlorinated octyl group attached to a diethylcarbamothioate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(8-Chlorooctyl) diethylcarbamothioate typically involves the reaction of 8-chlorooctanol with diethylcarbamothioic chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with larger quantities of reactants and optimized reaction conditions to maximize efficiency and yield. The process involves continuous monitoring and control of reaction parameters to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: S-(8-Chlorooctyl) diethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol.
Substitution: The chlorine atom in the octyl chain can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-(8-Chlorooctyl) diethylcarbamothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the formulation of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of S-(8-Chlorooctyl) diethylcarbamothioate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity or pest control.
Comparación Con Compuestos Similares
S-(4-Chlorobenzyl) diethylcarbamothioate: Similar structure but with a benzyl group instead of an octyl chain.
S-(8-Bromooctyl) diethylcarbamothioate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: S-(8-Chlorooctyl) diethylcarbamothioate is unique due to the presence of the 8-chlorooctyl group, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its effectiveness in various applications.
Propiedades
Número CAS |
90012-04-7 |
|---|---|
Fórmula molecular |
C13H26ClNOS |
Peso molecular |
279.87 g/mol |
Nombre IUPAC |
S-(8-chlorooctyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C13H26ClNOS/c1-3-15(4-2)13(16)17-12-10-8-6-5-7-9-11-14/h3-12H2,1-2H3 |
Clave InChI |
DTPJCQATRYZLGA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)SCCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-{(E)-[4-(Diethylamino)phenyl]diazenyl}-1,3-benzothiazol-6-yl)oxy]ethan-1-ol](/img/structure/B14392920.png)

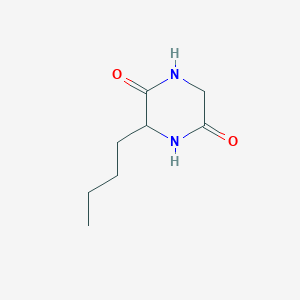
![2-Methylazuleno[1,2-B]thiophene](/img/structure/B14392931.png)
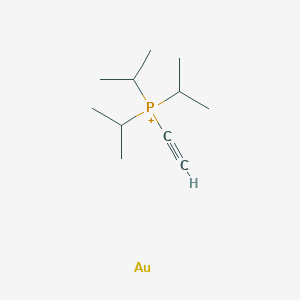
![Tri([1,1'-biphenyl]-4-yl)(oxo)-lambda~5~-phosphane](/img/structure/B14392934.png)
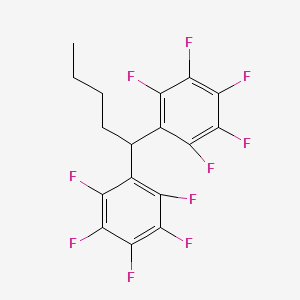
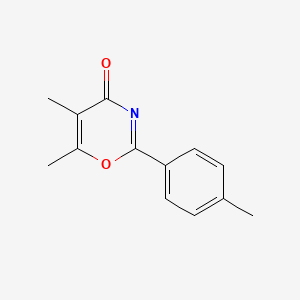
![6-Acetyl-3,3-dimethyl-7-(prop-1-en-2-yl)bicyclo[3.2.0]heptan-2-one](/img/structure/B14392956.png)


![N-(Butan-2-yl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14392975.png)
